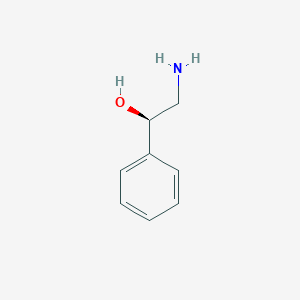

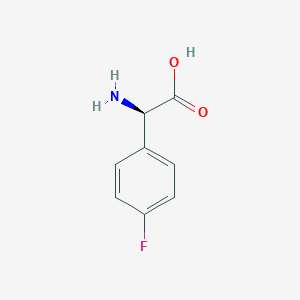

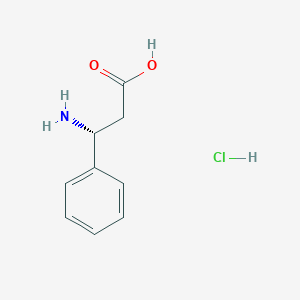

(R)-3-amino-3-phenylpropanoic acid hydrochloride

Descripción general

Descripción

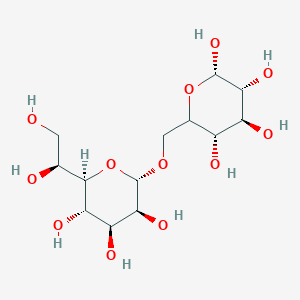

(R)-3-amino-3-phenylpropanoic acid hydrochloride is a chiral compound that is relevant in the synthesis of various pharmaceuticals and as an intermediate in the biosynthesis of compounds like benzoic acid and salicylic acid. The compound's structure includes an amino group and a phenyl group, making it a useful building block in organic synthesis .

Synthesis Analysis

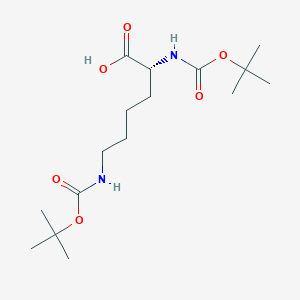

The synthesis of related compounds has been explored in several studies. For instance, stable-isotope-labelled 3-hydroxy-3-phenylpropanoic acid, a related compound, was synthesized and used to trace the biosynthesis of benzoic acid and salicylic acid in plants . Another study focused on the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which shares structural similarities with (R)-3-amino-3-phenylpropanoic acid, to obtain optically active forms of the compound . These methods highlight the importance of chirality in the synthesis and the potential approaches to obtain the (R)-enantiomer of 3-amino-3-phenylpropanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-3-amino-3-phenylpropanoic acid hydrochloride has been determined using techniques like X-ray crystallography. For example, the structure of an anti-ulcer agent with a similar phenylpropionic acid moiety was elucidated, showing a rigid bent-rod-like conformation and specific hydrogen bonding patterns in the crystal . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (R)-3-amino-3-phenylpropanoic acid hydrochloride has been studied, particularly in the context of their use as intermediates or in the synthesis of other chiral compounds. For instance, the use of chiral auxiliaries in the enantioselective preparation of α-amino acids demonstrates the potential for (R)-3-amino-3-phenylpropanoic acid to participate in similar reactions . Additionally, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride shows the versatility of amino acid derivatives in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-3-amino-3-phenylpropanoic acid hydrochloride are not detailed in the provided papers, the studies do offer insights into related compounds. These properties are likely to include solubility in various solvents, melting points, and specific optical rotation, which are important for the compound's purification and characterization . The optical resolution and preferential crystallization techniques used in the studies also suggest that the compound can exist in different crystalline forms, which may have implications for its stability and reactivity .

Aplicaciones Científicas De Investigación

Antioxidant Activities

Hydroxycinnamates, such as ferulic, coumaric, caffeic, and sinapic acids, are widely distributed plant phenylpropanoids. They demonstrate potent antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. Their antioxidant capabilities are significant in both in vitro and in vivo systems, highlighting their potential in reducing disease risk and promoting health. This foundational understanding supports further exploration of structurally related compounds like (R)-3-amino-3-phenylpropanoic acid hydrochloride for their antioxidant properties (Shahidi & Chandrasekara, 2010).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid, is known for its broad pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Its impact on lipid and glucose metabolism suggests potential therapeutic applications in addressing metabolic disorders. The structural similarity of (R)-3-amino-3-phenylpropanoic acid hydrochloride to these compounds raises the possibility of similar pharmacological benefits, warranting further research into its applications (Naveed et al., 2018).

Therapeutic Potential in Neurodegenerative Diseases

Recent studies highlight the therapeutic potential of caffeic acid and its derivatives, including their protective effects against Alzheimer's disease (AD) toxicity. These compounds, due to their antioxidant and anti-inflammatory mechanisms, offer insights into developing treatments for AD and related neurodegenerative conditions. The research into caffeic acid derivatives underscores the potential for compounds like (R)-3-amino-3-phenylpropanoic acid hydrochloride to play a role in managing neurodegenerative diseases (Habtemariam, 2017).

Applications in Chromatography and Analytical Chemistry

Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples. Research into various stationary phases for HILIC, including those based on silica gel and zwitterionic materials, provides a framework for the development of analytical methods that could include the separation and analysis of compounds like (R)-3-amino-3-phenylpropanoic acid hydrochloride. This underscores the compound's relevance in the analytical and bioanalytical sciences (Jandera, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-3-phenylpropanoic acid hydrochloride | |

CAS RN |

83649-48-3 | |

| Record name | Benzenepropanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83649-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)